- Preparation of heterocycles as mTOR inhibitors, China, , ,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
938443-20-0 structure
Product Name:2,4,7-Trichloropyrido[2,3-d]pyrimidine
CAS 번호:938443-20-0
MF:C7H2Cl3N3
메가와트:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
Update Time:2025-10-25
2,4,7-Trichloropyrido[2,3-d]pyrimidine 화학적 및 물리적 성질
이름 및 식별자
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- 인치: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- InChIKey: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- 미소: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
계산된 속성
- 정밀분자량: 232.93100
- 동위원소 질량: 232.931
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 0
- 복잡도: 192
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 38.7
- 소수점 매개변수 계산 참조값(XlogP): 3.7
실험적 성질
- 밀도: 1.685
- 융해점: Not available
- 비등점: 316.4±42.0℃ at 760 mmHg
- 플래시 포인트: Not available
- 굴절률: 1.688
- PSA: 38.67000
- LogP: 2.98500
- 증기압: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 위험물 운송번호:UN 2811 6.1 / PGIII
- 위험 범주 코드: 25-41
- 보안 지침: 26-39-45
-
위험물 표지:
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
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2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104573-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95%+ | 1g |
$185 | 2021-08-06 | |
| Alichem | A029188686-250mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 250mg |
$193.60 | 2023-08-31 | |
| Alichem | A029188686-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 1g |
$467.46 | 2023-08-31 | |
| Alichem | A029188686-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 5g |
$1324.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-50mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 50mg |
308.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-200mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 200mg |
772.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 1g |
2536.0CNY | 2021-08-04 | |
| Matrix Scientific | 070083-250mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine, 95% |
938443-20-0 | 95% | 250mg |
$115.00 | 2023-09-08 | |
| Matrix Scientific | 070083-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine, 95% |
938443-20-0 | 95% | 1g |
$288.00 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-100mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 100mg |
587CNY | 2021-05-08 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
참조
합성 방법 2
반응 조건
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C
참조
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216
합성 방법 3
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
참조
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
참조
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
합성 방법 5
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
참조
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
참조
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
참조
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
참조
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
합성 방법 9
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
참조
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
참조
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
합성 방법 11
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
참조
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
참조
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
참조
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
참조
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine
주문 번호:A946785
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:55
가격 ($):512.0
Email:sales@amadischem.com
2,4,7-Trichloropyrido[2,3-d]pyrimidine 관련 문헌
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine
순결:99%
재다:5g
가격 ($):512.0